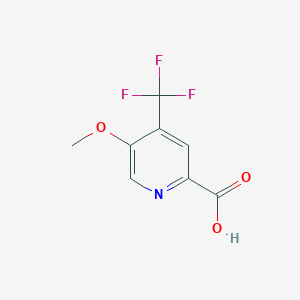
5-Methoxy-4-(trifluoromethyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-4-(trifluoromethyl)picolinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a methoxy group at the 5-position and a trifluoromethyl group at the 4-position of the picolinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-(trifluoromethyl)picolinic acid typically involves the introduction of the methoxy and trifluoromethyl groups onto the picolinic acid core. One common method is the nucleophilic aromatic substitution reaction, where a suitable methoxy precursor reacts with a trifluoromethylated pyridine derivative under specific conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a polar aprotic solvent, such as dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the methoxy group may yield 5-formyl-4-(trifluoromethyl)picolinic acid, while reduction of the trifluoromethyl group may produce 5-methoxy-4-(difluoromethyl)picolinic acid.
Scientific Research Applications
5-Methoxy-4-(trifluoromethyl)picolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 5-Methoxy-4-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to zinc finger proteins, altering their structure and function, which can disrupt viral replication and other cellular processes. The compound’s effects are mediated through its ability to modulate the activity of enzymes and receptors involved in various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: The parent compound, lacking the methoxy and trifluoromethyl groups.
Nicotinic Acid: An isomer with the carboxyl group at the 3-position.
Isonicotinic Acid: An isomer with the carboxyl group at the 4-position.
Uniqueness
5-Methoxy-4-(trifluoromethyl)picolinic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C8H6F3NO3 |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
5-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO3/c1-15-6-3-12-5(7(13)14)2-4(6)8(9,10)11/h2-3H,1H3,(H,13,14) |
InChI Key |
GGUPSQOQHTYTNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


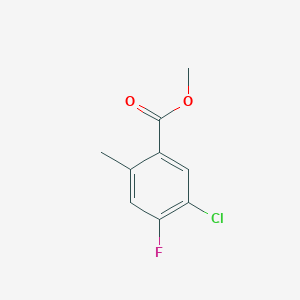
![[(13S)-13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14858548.png)
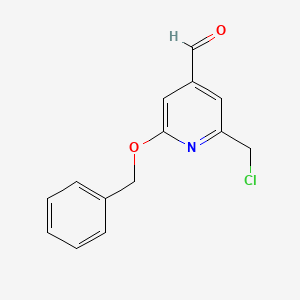
![12-[(2S,4R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxypyrrolidin-1-yl]-12-oxododecanoic acid](/img/structure/B14858570.png)
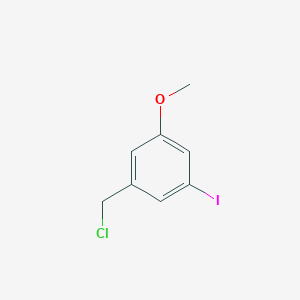
![2-{[(3,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B14858580.png)
![(8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/structure/B14858582.png)
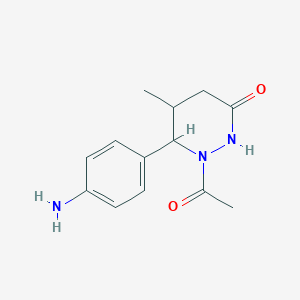
![3-[1-(4-bromophenyl)-1H-1,2,3,4-tetraazol-5-yl]-1,1,1-trifluoro-4-morpholinobut-3-en-2-one](/img/structure/B14858594.png)
![5-Methyl-2,6,7,12-tetrazatricyclo[7.5.0.03,7]tetradeca-1(9),2,4-trien-8-one](/img/structure/B14858596.png)
![3-[(3-aminophenyl)amino]-2-benzoyl-1H-inden-1-one](/img/structure/B14858605.png)

![N-[2-(Acetylamino)-6-(chloromethyl)pyridin-4-YL]acetamide](/img/structure/B14858610.png)
![4,4,5,5-Tetramethyl-2-[4-(4-propylcyclohexyl)cyclohexen-1-yl]-1,3,2-dioxaborolane](/img/structure/B14858629.png)
